molecular formula C9H17N3O B8479993 2-Amino-3-(1-methoxy-piperidin-4-yl)-propionitrile

2-Amino-3-(1-methoxy-piperidin-4-yl)-propionitrile

Cat. No. B8479993
M. Wt: 183.25 g/mol
InChI Key: DLNHPIZNGIKUBV-UHFFFAOYSA-N
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Patent
US08946453B2

Procedure details

(1-Methoxy-piperidin-4-yl)-acetaldehyde (1.7 g, 10.8 mmol) was added dropwise to a mixture of KCN (910 mg, 14 mmol) and NH4Cl (795 mg, 15 mmol) in 10 ml of 33% aqueous ammonia and 10 ml of water at room temperature. After stirring at room temperature for 30 minutes, the reaction mixture was diluted with 20 ml of water and extracted with CH2Cl2 three times. The combined organic layers were dried over sodium sulfate, filtered and concentrated under vacuum. The crude product was purified by column chromatography on silica gel. Yield: 1.0 g of 2-amino-3-(1-methoxy-piperidin-4-yl)-propionitrile as an oil.
Name
(1-Methoxy-piperidin-4-yl)-acetaldehyde
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
910 mg
Type
reactant
Reaction Step One
Name
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]1[CH2:8][CH2:7][CH:6]([CH2:9][CH:10]=O)[CH2:5][CH2:4]1.[C-:12]#[N:13].[K+].[NH4+:15].[Cl-]>N.O>[NH2:15][CH:10]([CH2:9][CH:6]1[CH2:7][CH2:8][N:3]([O:2][CH3:1])[CH2:4][CH2:5]1)[C:12]#[N:13] |f:1.2,3.4|

Inputs

Step One
Name
(1-Methoxy-piperidin-4-yl)-acetaldehyde
Quantity
1.7 g
Type
reactant
Smiles
CON1CCC(CC1)CC=O
Name
Quantity
910 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
795 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC(C#N)CC1CCN(CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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